Product packaging for MAK683(Cat. No.:CAS No. 1951408-58-4)

MAK683

Cat. No.: B608806
CAS No.: 1951408-58-4
M. Wt: 376.4 g/mol
InChI Key: XLIBABIFOBYHSV-UHFFFAOYSA-N
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Description

Overview of MAK683 as a Chemical Compound in Scientific Inquiry

This compound is a synthetic organic chemical compound that has garnered significant attention in scientific inquiry, particularly within the field of epigenetics and cancer research. nih.govnih.gov Chemically, this compound is known as N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)- nih.govnih.govwikipedia.orgtriazolo[4,3-c]pyrimidin-5-amine. nih.govcenmed.comchem960.comamericanelements.com Its molecular formula is C20H17FN6O, with a molecular weight of approximately 376.39 g/mol . nih.govmdwiki.org this compound functions as an allosteric inhibitor, specifically targeting the protein-protein interaction (PPI) between the embryonic ectoderm development protein (EED) and the polycomb repressive complex 2 (PRC2), which includes the enhancer of zeste homolog 2 (EZH2) subunit. nih.govnih.gov This targeted inhibition of the EED-EZH2 interaction is central to its mechanism of action in modifying epigenetic landscapes. nih.govcenmed.com this compound is soluble in DMSO, a common solvent used in laboratory research. cenmed.commdwiki.orguni.lu

Historical Context of this compound Discovery and Development for Research Purposes

The development of this compound is rooted in the pursuit of targeting epigenetic mechanisms for therapeutic benefit, particularly in oncology. Developed by Novartis, this compound emerged from a research program focused on inhibiting the PRC2 complex. nih.govnih.govctdbase.org Its discovery is detailed in scientific literature, highlighting the efforts of researchers, notably a team based in Shanghai. ctdbase.org this compound represents an optimized compound derived from earlier research into EED inhibitors, specifically building upon the findings with EED226. ctdbase.orguni.ludisprot.org While EED226 demonstrated promising activity, it presented challenges related to solubility and metabolic stability. ctdbase.orguni.lu Through a process of stepwise optimization, the structure of EED226 was modified, leading to the identification of this compound as a lead compound with improved properties suitable for further investigation. ctdbase.orguni.lu The chemical structure of this compound is claimed in Novartis's patents, such as WO2016103155A1 and US20160176882 A1, underscoring its proprietary nature in the research and development pipeline. nih.govnih.govmdwiki.org

Current Status of this compound in Preclinical and Clinical Research Landscape

This compound is currently positioned as a clinical-stage compound, having progressed through preclinical studies and now being evaluated in human trials. chem960.comamericanelements.comguidetopharmacology.org Preclinical investigations have included comprehensive pharmacokinetic and metabolism studies across various species, including mice, rats, dogs, cynomolgus monkeys, and humans, to understand its behavior within biological systems. chem960.comamericanelements.comguidetopharmacology.org

This compound is under investigation in Phase I/II clinical trials. cenmed.comdisprot.orguni-freiburg.de These studies are open-label and multicenter, focusing on adult patients diagnosed with advanced malignancies for whom standard treatment options are limited. uni-freiburg.depharmakb.comjkchemical.com The spectrum of cancers being evaluated in these trials includes diffuse large B-cell lymphoma (DLBCL), nasopharyngeal carcinoma (NPC), epithelioid sarcoma (ES), castration-resistant prostate cancer (CRPC), clear cell carcinoma of the ovary (CCCO), gastric cancer (GC), and SWI/SNF-mutated sarcoma. uni-freiburg.depharmakb.comjkchemical.comuni.luwikipedia.orgcenmed.comdrugbank.com The primary objectives of the Phase I/II studies include evaluating the clinical activity of this compound. uni-freiburg.depharmakb.com

Significance of Investigating this compound in Epigenetic Regulation

The investigation into this compound is highly significant due to its specific targeting of epigenetic regulatory mechanisms, particularly the PRC2 complex. nih.govnih.govcenmed.comcenmed.comguidetopharmacology.org Epigenetic modifications, such as histone methylation, play crucial roles in controlling gene expression without altering the underlying DNA sequence. PRC2 is a central enzyme in this process, catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). uni.lupharmakb.comwikipedia.orgguidetopharmacology.orgnih.gov This H3K27me3 mark is typically associated with repressed gene transcription. uni.lu

The EED subunit is an essential component of the PRC2 complex. nih.govnih.gov EED interacts with H3K27me3 marks on chromatin, which helps to localize the PRC2 complex and allosterically stimulates the methyltransferase activity of EZH2. nih.govnih.gov By acting as an allosteric inhibitor of the EED-EZH2 protein-protein interaction, this compound disrupts this crucial binding event. nih.govcenmed.com This disruption leads to a reduction in the H3K27me3-stimulated activity of PRC2 and a decrease in global H3K27 trimethylation levels. nih.govcenmed.com

The consequence of reduced H3K27me3 is the de-represion of genes that were previously silenced by PRC2. guidetopharmacology.org In the context of cancer, where PRC2 activity is often dysregulated and contributes to tumorigenesis by silencing tumor suppressor genes, disrupting the EED-EZH2 interaction with compounds like this compound can lead to the re-expression of these silenced genes. nih.govguidetopharmacology.org Research findings indicate that this compound treatment can induce the de-repression of specific genes, including CDKN2A/p16, GATA4, HLA-B, MMP2/10, ITGA2, and GBP1, in sensitive cancer cells. cenmed.comwikipedia.org This modulation of gene expression patterns contributes to the anti-tumor effects observed in preclinical models, including the induction of cellular senescence. cenmed.comwikipedia.org The investigation of this compound provides valuable insights into the therapeutic potential of targeting the EED subunit and the broader implications of modulating PRC2 activity in various diseases, particularly cancer.

Detailed Research Findings

Preclinical studies have characterized the inhibitory activity of this compound on EED and its effects on PRC2 activity and cell proliferation. This compound has demonstrated potent inhibition in various assays.

Assay TypeIC50 (nM)References
EED Alphascreen binding59 mdwiki.orguni.luguidetopharmacology.org
EED LC-MS assay89 mdwiki.orguni.luguidetopharmacology.org
EED ELISA assay26 mdwiki.orguni.luguidetopharmacology.org
KARPAS422 cell growth (14 days)30 or 35.86 disprot.orgwikipedia.orgguidetopharmacology.org
WSU-DLCL2 cell proliferation1.153 wikipedia.org
HeLa cell H3K27me3 reduction1.014 wikipedia.org

Note: IC50 values may vary slightly depending on the specific assay conditions and duration.

Research findings have elucidated the mechanism by which this compound exerts its effects. By binding to EED, this compound disrupts its interaction with EZH2, a core component of PRC2. nih.govnih.govcenmed.com This disruption impairs the ability of PRC2 to effectively trimethylate histone H3 at lysine 27. nih.govcenmed.com The resulting decrease in H3K27me3 leads to the transcriptional de-repression of target genes. guidetopharmacology.org

Studies in sensitive cancer cell lines, particularly those with SMARCB1 or ARID1A deletions, have shown that this compound treatment results in the upregulation of a set of PRC2-regulated genes. cenmed.comwikipedia.org These include genes involved in the senescence-associated secretory phenotype (SASP), such as GATA4, MMP2/10, ITGA2, and GBP1, as well as the cell cycle inhibitor CDKN2A/p16. cenmed.comwikipedia.org The induction of cellular senescence features has been observed in sensitive tumors upon PRC2 inhibition by this compound. wikipedia.org

In vivo preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound. uni.ludisprot.orgguidetopharmacology.orgpharmakb.comwikipedia.org this compound has shown efficacy in reducing tumor growth in models of DLBCL, nasopharyngeal carcinoma, and other solid tumors. pharmakb.com For instance, in the KARPAS422 xenograft model, this compound induced tumor regression. disprot.orgguidetopharmacology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FN6O B608806 MAK683 CAS No. 1951408-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIBABIFOBYHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951408-58-4
Record name MAK-683
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAK-683
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Mak683 Action

Target Identification and Validation of MAK683

Research has identified and validated EED as the primary target of this compound. abmole.comnih.govidrblab.netontosight.airesearchgate.net this compound is described as a potent and selective EED inhibitor. abmole.comonderzoekmetmensen.nl

Embryonic Ectoderm Development (EED) Protein as a Primary Target

The embryonic ectoderm development (EED) protein is a crucial component of the Polycomb Repressive Complex 2 (PRC2). cancer.govguidetopharmacology.orgabmole.comidrblab.netontosight.ai EED itself lacks intrinsic enzymatic activity but is essential for the proper function and histone methyltransferase activity of PRC2. guidetopharmacology.orgabmole.com this compound specifically targets and binds to EED. guidetopharmacology.orgabmole.comresearchgate.net

Interaction with Trimethylated Lysine (B10760008) 27 on Histone 3 (H3K27me3) Binding Pocket

This compound selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3). cancer.govabmole.comidrblab.netnih.gov This binding leads to a conformational change in the H3K27me3-binding pocket of EED. cancer.govabmole.com EED's ability to bind H3K27me3 is critical for localizing the PRC2 complex to chromatin and allosterically activating its methyltransferase activity, enabling the propagation of this repressive mark. guidetopharmacology.orgresearchgate.net

Disruption of EED-EZH2 Protein-Protein Interaction (PPI)

A key consequence of this compound binding to EED is the disruption of the protein-protein interaction (PPI) between EED and EZH2, the catalytic subunit of PRC2. cancer.govabmole.comidrblab.netnih.gov By preventing the interaction of EED with EZH2, this compound interferes with the proper assembly and function of the PRC2 complex. cancer.govabmole.com

Molecular and Cellular Mechanisms of Action of this compound

The binding of this compound to EED and the subsequent disruption of the EED-EZH2 interaction lead to significant downstream effects on PRC2 activity and histone methylation.

Impact on Histone Methyltransferase Activity of PRC2

The disruption of the EED-EZH2 protein-protein interaction by this compound results in a loss of H3K27me3-stimulated PRC2 activity. cancer.govabmole.comidrblab.netnih.gov This ultimately prevents or reduces H3K27 trimethylation. cancer.govabmole.com EED is essential for the histone methyltransferase activity of PRC2 because it directly binds to H3K27me3, which allosterically activates EZH2. cancer.govguidetopharmacology.org By interfering with EED's interaction with H3K27me3 and EZH2, this compound effectively inhibits the catalytic function of PRC2. cancer.govabmole.comaacrjournals.org

Studies have shown that this compound decreases H3K27me3 levels dose-dependently in cells. nih.gov For instance, in HeLa cells, this compound demonstrated an IC50 of 1.014 nM for inhibiting cellular H3K27me3, which was lower than other inhibitors like EED226 (209.9 nM) and EPZ6438 (22.47 nM). nih.gov

Table 1: Inhibition of Cellular H3K27me3 by PRC2 Inhibitors in HeLa Cells

CompoundIC50 (nM)
This compound1.014
EED226209.9
EPZ643822.47

Data derived from cellular experiments in HeLa cells after 72 hours of treatment. nih.gov

This decrease in histone methylation leads to alterations in gene expression patterns. cancer.gov

Regulation of H3K27 Trimethylation (H3K27me3) Levels

This compound directly impacts H3K27me3 levels by interfering with the function of the PRC2 complex. This compound binds to the domain of EED that interacts with H3K27me3, inducing a conformational change in the H3K27me3-binding pocket of EED. cancer.gov This prevents EED from interacting effectively with EZH2, the catalytic component responsible for H3K27 trimethylation. cancer.gov The disruption of the EED-EZH2 interaction results in a loss of H3K27me3-stimulated PRC2 activity and a subsequent reduction in histone H3K27 trimethylation. cancer.govguidetopharmacology.org Studies have shown that this compound decreases H3K27me3 levels in a dose-dependent manner in various cell lines, including HeLa cells, with a reported IC50 of 1.014 nM.

Modulation of Gene Expression Patterns in Cancer Pathways

The reduction in H3K27me3 levels caused by this compound leads to altered gene expression patterns, particularly impacting genes previously silenced by PRC2. cancer.govguidetopharmacology.org In cancer cells dependent on PRC2 activity, this disruption modifies gene expression patterns associated with cancer pathways. cancer.govguidetopharmacology.org Epigenomic and transcriptomic analyses in this compound-sensitive tumors, such as those with SMARCB1 or ARID1A loss, have identified a group of PRC2 target genes characterized by high H3K27me3 signals that become de-repressed upon this compound treatment. nih.govresearchgate.net This de-repression includes genes involved in various cancer-related pathways. cancer.govguidetopharmacology.org

Influence on Tumor Cell Proliferation in PRC2-Dependent Cancer Models

This compound has demonstrated the ability to block cancer cell proliferation, particularly in PRC2-dependent cancer models. nih.gov The disruption of the EED-EZH2 interaction and the resulting decrease in H3K27 trimethylation contribute to decreased tumor cell proliferation in EZH2-mutated and PRC2-dependent cancer cells. cancer.govguidetopharmacology.org This anti-proliferative effect has been observed in preclinical models, including malignant rhabdoid tumor (MRT) cells deficient in SMARCB1, such as G401, G402, and A204 cell lines.

Effects on Senescence-Associated Secretory Phenotype (SASP) Genes

In addition to reactivating tumor suppressor genes, PRC2 inhibition by this compound has been shown to induce the de-represssion of multiple senescence-associated secretory phenotype (SASP) genes. nih.govresearchgate.net These genes, which include GATA4, MMP2/10, ITGA2, and GBP1, are typically marked with high H3K27me3 around their promoters and are de-repressed upon PRC2 inhibition. nih.govresearchgate.net This de-repression of SASP genes contributes to features associated with cellular senescence, such as decreased Ki67 expression, extracellular matrix reorganization, and senescence-associated inflammation. nih.govresearchgate.netnih.gov Notably, the upregulation of SASP genes by PRC2 inhibition appears to be independent of CDKN2A/p16 status. nih.govresearchgate.net

Impact on Cell Cycle Control Genes

Preclinical Research of Mak683 in Disease Models

In Vitro Efficacy Studies of MAK683

Cell Proliferation Assays in Cancer Cell Lines

This compound has demonstrated potent antiproliferative effects across a panel of cancer cell lines. In HeLa cells, this compound reduced H3K27me3 in a dose-dependent manner, exhibiting an IC50 value of 1.014 nM, which was the lowest compared to EED226 and EPZ6438 nih.gov. This compound also showed anti-proliferative effects on malignant rhabdoid tumor (MRT) cells deficient in SMARCB1, including G401, G402, and A204 cell lines, which were found to be sensitive to treatment nih.govnih.gov. Additionally, the ovarian cancer cell line A2780, deficient in ARID1A, and the pancreatic cancer cell line Hs700T, deficient in SMARCA4, showed moderate sensitivity to this compound nih.gov.

Interactive Table 1: In Vitro Efficacy of this compound in Selected Cell Lines

Cell LineDeficiencyEffect ObservedIC50 (if available)Snippet Indices
HeLa-Reduced H3K27me31.014 nM nih.gov
WSU-DLCL2 (WSU)EZH2-Y641FReduced proliferation1.153 nM nih.gov
G401 (MRT)SMARCB1Anti-proliferativeNot specified nih.govnih.gov
G402 (MRT)SMARCB1Anti-proliferativeNot specified nih.gov
A204 (MRT)SMARCB1Anti-proliferativeNot specified nih.govnih.gov
A2780 (Ovarian)ARID1AModerately sensitiveNot specified nih.gov
Hs700T (Pancreatic)SMARCA4Moderately sensitiveNot specified nih.gov

Comparative Studies with Other PRC2 Inhibitors (e.g., EED226, EPZ6438)

Comparative studies have been conducted to evaluate the potency of this compound against other PRC2 inhibitors, such as EED226 and EPZ6438. In HeLa cells, this compound demonstrated superior potency in reducing cellular H3K27me3 levels with an IC50 of 1.014 nM, compared to 209.9 nM for EED226 and 22.47 nM for EPZ6438 nih.gov. In the WSU-DLCL2 lymphoma cell line with an EZH2-Y641F mutation, this compound inhibited proliferation with an IC50 of 1.153 nM, while EED226 and EPZ6438 had IC50 values of 35.86 nM and 14.86 nM, respectively nih.gov. This compound also removed more H3K27me2/me3 than EPZ6438 at the same concentration, likely due to its EED-binding mechanism or higher potency nih.gov.

Interactive Table 2: Comparative In Vitro Potency (IC50 nM)

CompoundHeLa (H3K27me3 Inhibition)WSU-DLCL2 (Proliferation Inhibition)Snippet Indices
This compound1.0141.153 nih.gov
EED226209.935.86 nih.gov
EPZ643822.4714.86 nih.gov

Mechanistic Studies in SMARCB1 or ARID1A Deficient Tumor Cells

Mechanistic studies in this compound-sensitive tumors with SMARCB1 or ARID1A loss have identified a group of PRC2 target genes with a strong H3K27me3 signal that are de-repressed upon PRC2 inhibition nih.gov. These include senescence-associated secretory phenotype (SASP) genes such as GATA4, MMP2/10, ITGA2, and GBP1, in addition to CDKN2A/p16 nih.gov. The de-re-expression of SASP genes is observed in multiple sensitive models and contributes to decreased Ki67+, extracellular matrix (ECM) reorganization, senescence-associated inflammation, and tumor regression . In SMARCB1-deficient MRT cells, PRC2 inhibition by this compound induces de-repression of CDKN2A/p16, GATA4, HLA-B, MMP2/10, ITGA2, and GBP1, which have high H3K27me3 around their promoters nih.gov. The de-repression of SASP genes by this compound is independent of p16 status and contributes to senescence-associated inflammation and macrophage infiltration nih.govresearchgate.net. Furthermore, ARID1A-mutant bladder cancer cells have shown sensitivity to EZH2 inhibition, and mechanistic studies suggest this is due to the upregulation of PIK3IP1, a protein inhibitor of PI3K signaling researchgate.net.

In Vivo Efficacy Studies of this compound in Xenograft Models

Antitumor Activity in Diffuse Large B-Cell Lymphoma (DLBCL) Xenografts

This compound has demonstrated antitumor activity in DLBCL xenograft models. In a murine model of B-cell lymphoma, this compound altered the expression of several hundred genes and induced tumor regression targetedonc.com. Studies have shown that this compound strongly enhanced B cell lineage differentiation and cell cycle arrest in vivo via BMP-ACVR1 signaling . The anti-lymphoma efficacy of PRC2 inhibitors like this compound has been linked to ACVR1, a type I Bone Morphogenetic Protein (BMP) receptor, which is crucial for this effect . BMP6, BMP7, and ACVR1 are downregulated by PRC2-mediated H3K27me3 and upregulated by PRC2 suppression . The effectiveness of this compound was significantly reduced when ACVR1 signaling was blocked in both laboratory and animal studies . This compound has also shown good therapeutic effects in the Karpas-422-derived xenograft mouse model, achieving complete tumor regression nih.govresearchgate.net.

Evaluation in Malignant Rhabdoid Tumor (MRT) Xenografts

This compound has shown significant activity in MRT xenograft models, which are characterized by SMARCB1 deficiency nih.govresearchgate.net. Treatment with this compound significantly inhibited the growth of G401 xenograft tumors without inducing body weight loss in mice researchgate.netresearchgate.net. Consistent with in vitro findings, this compound treatment in G401 and A204 xenograft models not only inhibited tumor growth but also stimulated adipocyte differentiation nih.gov. This differentiation was evidenced by the observation of adipocyte-like cells and an increase in the expression of adipocyte markers in tumor tissues nih.gov. The adipocyte differentiation induced by PRC2 inhibition was found to be independent of p16/CDKN2A status researchgate.net. The combination of this compound with the PPARγ agonist rosiglitazone (B1679542) exhibited a higher inhibition on Ki67 positivity in tumor xenografts compared to this compound alone, further highlighting the role of adipocyte differentiation nih.govresearchgate.net.

Studies in Nasopharyngeal Carcinoma Models

Preclinical studies have evaluated the activity of this compound in nasopharyngeal carcinoma (NPC) models onderzoekmetmensen.nlonderzoekmetmensen.nl. EZH2 overexpression has been shown to contribute to tumor aggressiveness in NPC onderzoekmetmensen.nlonderzoekmetmensen.nl. This compound has demonstrated in vitro and in vivo anti-tumor activity in preclinical NPC models onderzoekmetmensen.nl.

Investigation in Prostate Cancer Models

EZH2 is significantly overexpressed in metastatic prostate cancer compared to localized disease and benign prostatic tissue aacrjournals.org. EZH2 plays a role in prostate cancer cell proliferation aacrjournals.org. Preclinical investigations have revealed an essential role of noncanonical EED-EZH2 signaling in chemoresistant prostate cancer cells nih.gov. This compound has been evaluated in preclinical prostate cancer models researchgate.net. While this compound showed cytotoxicity in immortalized human prostatic epithelial cell lines, another EED inhibitor, LG1980, appeared potentially less toxic in these models nih.gov.

Assessment in Familial Adenomatous Polyposis (FAP) Models

Familial Adenomatous Polyposis (FAP) is a hereditary syndrome characterized by the development of numerous adenomas in the colon and rectum due to mutations in the APC gene, leading to a high risk of colorectal cancer nih.govmdpi.compolypose.dk. Downregulation of MHC-I/II, critical for immune responses, is observed in sporadic and genetic cases of colorectal cancer, including FAP cancer.gov. This compound is being repurposed for immune-based interception of FAP, with the hypothesis that it can upregulate MHC-I/II components to enhance immune surveillance cancer.gov. Preclinical studies in the polyposis in rat colon (Pirc) model are being performed to evaluate this compound, including biomarker analyses and assessment of antitumor efficacy cancer.gov. Studies in FAP patient organoids are also being conducted to define doses that increase MHC-I/II-dependent gene expression and examine the capacity to kill tumor organoids in T cell co-cultures cancer.govnih.gov.

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Phase I/II Clinical Trials of this compound in Advanced Malignancies

Clinical investigation into this compound has included a Phase I/II multicenter, open-label study (NCT02900651) in adult patients diagnosed with advanced malignancies for whom standard effective treatment options were no longer available. patsnap.commycancergenome.orgclinicaltrialsregister.euonderzoekmetmensen.nlmdanderson.orgonderzoekmetmensen.nlcancer.gov This first-in-human trial aimed to evaluate the clinical profile of this compound. patsnap.comnih.gov

Study Design and Objectives in First-in-Human Trials

The first-in-human study of this compound (NCT02900651) was designed as a Phase I/II, multicenter, open-label dose escalation and dose expansion trial. onderzoekmetmensen.nlonderzoekmetmensen.nl The primary objective of the Phase I portion was to characterize the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). mycancergenome.orgonderzoekmetmensen.nlonderzoekmetmensen.nl The primary objective of the Phase II part of the study was to evaluate the antitumor activity of this compound. mycancergenome.orgonderzoekmetmensen.nlonderzoekmetmensen.nl Secondary objectives included the assessment of antitumor activity in Phase I and further evaluation of safety and tolerability in Phase II, alongside pharmacokinetic and pharmacodynamic analyses. onderzoekmetmensen.nlonderzoekmetmensen.nl Pharmacodynamic activity was measured by assessing changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies. ascopubs.org

Patient Cohorts and Disease Indications Investigated

The Phase I/II study enrolled patients with a range of advanced malignancies. mycancergenome.orgcancer.govnih.gov As of a data cutoff, a total of 139 patients had received this compound in the study. nih.gov The trial included specific cohorts for various tumor types. mycancergenome.org

The disease indications investigated in the trial included:

Diffuse Large B-Cell Lymphoma (DLBCL) mycancergenome.orgcancer.govnih.gov

Epithelioid Sarcoma (ES) nih.gov

Castration-Resistant Prostatic Cancer (CRPC) mycancergenome.orgcancer.govnih.gov

Clear Cell Carcinoma of the Ovary (CCCO) mycancergenome.orgcancer.govnih.gov

Gastric Cancer (GC) nih.gov

Nasopharyngeal Carcinoma (NPC) nih.gov

SWI/SNF-mutated sarcoma nih.gov

The distribution of patients across some of the investigated cohorts is presented in the table below. nih.gov

Disease IndicationNumber of Patients (n=139)Percentage of Total Patients
Diffuse Large B-Cell Lymphoma (DLBCL)3122.3%
Epithelioid Sarcoma (ES)1712.2%
Castration-Resistant Prostatic Cancer (CRPC)2215.8%
Clear Cell Carcinoma of the Ovary (CCCO)96.5%
Gastric Cancer (GC)3726.6%
Nasopharyngeal Carcinoma (NPC)1712.2%
SWI/SNF-mutated sarcoma64.3%
Castration-Resistant Prostatic Cancer (CRPC)

Patients with advanced or recurrent/metastatic castration-resistant prostate cancer were eligible for inclusion in the Phase I/II study of this compound. mycancergenome.orgcancer.govnih.gov A cohort of 22 patients with CRPC was enrolled in the trial. nih.gov

Clear Cell Carcinoma of the Ovary (CCCO)

Clear cell carcinoma of the ovary was also among the advanced malignancies included in the Phase I/II investigation of this compound. mycancergenome.orgcancer.govnih.gov The study enrolled 9 patients with clear cell carcinoma of the ovary. nih.gov

Gastric Cancer (GC)

Gastric cancer is one of the specific tumor types included in the ongoing Phase I/II multicenter, open-label study of this compound in adult patients with advanced malignancies (NCT02900651). mycancergenome.orgbioworld.comnih.govmycancergenome.orgaacrjournals.orgcancer.gov The study protocol included patients with advanced or recurrent/metastatic gastric cancer who had measurable disease as determined by RECIST 1.1. mycancergenome.orgcancer.gov As of a data cutoff in August 2021, 37 patients with gastric cancer had been enrolled in this trial, representing 26.6% of the total patient population across all tumor types evaluated in the study. nih.gov

SWI/SNF-Mutated Sarcoma

SWI/SNF-mutated sarcoma is another indication being evaluated in the Phase I/II study of this compound (NCT02900651). nih.govmycancergenome.orgaacrjournals.orgcancer.gov Epithelioid sarcoma (ES), a subtype characterized by the loss of nuclear INI1 expression due to SMARCB1 deletion, was specifically included in the trial. nih.govresearchgate.net Other sarcoma types with SWI/SNF alterations could also be considered for enrollment following approval from the sponsor. onderzoekmetmensen.nl The study enrolled 6 patients with SWI/SNF-mutated sarcoma and 17 patients with epithelioid sarcoma. nih.gov Clinical activity of this compound was observed in patients with advanced epithelioid sarcoma. nih.gov Preclinical findings suggest that sensitivity to this compound in tumors with SMARCB1 or ARID1A loss is linked to the induction of a senescence-associated secretory phenotype. researchgate.netnih.gov

Advanced Solid Tumors

The Phase I/II study (NCT02900651) is broadly evaluating this compound in adult patients with various advanced solid tumors for whom no further effective standard treatment is available. novartis.commdanderson.orgnih.govmycancergenome.orgcancer.govclinicaltrialsregister.euclinicaltrialsregister.eu Beyond the specific tumor types highlighted, the study also included patients with castration-resistant prostate cancer and ovarian clear cell carcinoma. mycancergenome.orgnih.govmycancergenome.orgaacrjournals.orgcancer.gov The primary objectives of the study include characterizing the antitumor activity of this compound in this patient population. mdanderson.orgcancer.govonderzoekmetmensen.nlclinicaltrialsregister.eu As of the August 2021 data cutoff, 125 patients with advanced malignancies had received this compound within the framework of this trial. ascopubs.orgamazonaws.com

Pharmacodynamic Endpoints in Clinical Trials

Pharmacodynamic (PD) endpoints are being assessed in the clinical trials of this compound to understand the drug's effect on its molecular target and downstream pathways. onderzoekmetmensen.nlclinicaltrialsregister.eu

Changes in H3K27me3 in Peripheral Blood Monocytes and Tumor Biopsies

A key pharmacodynamic endpoint in the Phase I/II study involves evaluating changes in H3K27me3 levels from baseline. ascopubs.orgnih.gov H3K27me3 levels were measured in peripheral blood monocytes using flow cytometry on Days 1, 8, and 15 of Cycle 1. ascopubs.orgamazonaws.com Additionally, changes in H3K27me3 were assessed in tumor biopsies obtained at baseline and on Day 15 through H-score analysis. ascopubs.orgamazonaws.com Analysis of these samples confirmed the in vivo pharmacodynamic activity of this compound. ascopubs.org Significant reductions in H3K27me3 H-score from baseline, specifically greater than 40%, were observed in 7 out of 10 patients with diffuse large B-cell lymphoma or epithelioid sarcoma who had paired baseline and Day 15 tumor biopsies available for evaluation. ascopubs.org Preclinical data also indicated that this compound was more effective at reducing H3K27me2/me3 compared to another PRC2 inhibitor, EPZ6438. nih.gov

Clinical Activity and Efficacy Observations

Summary of Patient Enrollment by Tumor Type (NCT02900651) nih.gov

Tumor Type Number of Patients Enrolled Percentage of Total Enrollment
Gastric Cancer (GC) 37 26.6%
Nasopharyngeal Carcinoma (NPC) 17 12.2%
SWI/SNF-Mutated Sarcoma 6 4.3%
Epithelioid Sarcoma (ES) 17 12.2%
Clear Cell Carcinoma of the Ovary (CCCO) 9 6.5%
Castration-Resistant Prostate Cancer (CRPC) 22 15.8%
Diffuse Large B-Cell Lymphoma (DLBCL) 31 22.3%

| Total | 139 | 100% |

Metric Value 90% Confidence Interval (CI)
Overall Response Rate (ORR) 5.8% 2.52-11.03 %

Clinical activity was observed in patients with advanced DLBCL and ES. nih.gov

MetricPercentage (%)95% Confidence Interval
Overall Response Rate (ORR)165–34
Disease Control Rate (DCR)2914–48
Complete Response (CR)6N/A
Partial Response (PR)10N/A
Stable Disease (SD)13N/A
Progression-Free Survival (PFS)

Progression-Free Survival (PFS) has also been assessed in the clinical development of this compound. In the Phase I/II study (NCT02900651), the median progression-free survival was reported as 1.9 months (90% confidence interval [CI]: 1.8-2.3) nih.gov. Another source, referencing interim data as of August 28, 2018, from the same trial, also reported a median progression-free survival of 1.9 months (95% CI, 1.8–2.8) aacrjournals.org.

Data Table: Progression-Free Survival (PFS)

MetricDuration (Months)Confidence Interval
Median PFS1.990% CI: 1.8–2.3 nih.gov
Median PFS (Interim)1.995% CI: 1.8–2.8 aacrjournals.org

Challenges and Discontinuation in Clinical Development

Challenges were encountered in the clinical development of this compound, leading to treatment discontinuation in a significant proportion of patients. In the DLBCL cohort of the Phase I/II study (NCT02900651), a substantial majority of patients discontinued (B1498344) treatment. As of March 5, 2021, 30 out of 31 patients (97%) in this cohort had discontinued treatment. The primary reason for discontinuation was progressive disease, accounting for discontinuation in 26 patients (84%). Adverse events led to discontinuation in 3 patients (10%), and one patient (3%) discontinued due to a physician's decision researchgate.net.

Reason for DiscontinuationNumber of PatientsPercentage (%)
Progressive Disease2684
Adverse Events310
Physician's Decision13
Total Discontinuations3097

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of MAK683 as a PRC2 inhibitor, and how does it differ from other EED-targeting compounds?

  • Methodological Answer : this compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), targeting the Embryonic Ectoderm Development (EED) subunit. It binds to the H3K27me3 pocket of EED, inducing conformational changes that disrupt PRC2 activity and reduce H3K27 trimethylation, leading to transcriptional reactivation of tumor suppressor genes . Unlike earlier inhibitors like EED226, this compound optimizes solubility and reduces off-target toxicity by modifying the furan moiety, as demonstrated in comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies in rat models .
  • Key Validation Methods :

  • AlphaScreen binding assays (IC₅₀ = 59 nM for EED binding) .
  • ELISA-based H3K27me3 quantification (IC₅₀ = 26 nM) .

Q. Which biomarkers are most indicative of this compound's biological activity in preclinical models?

  • Methodological Answer :

  • H3K27me3 levels : A direct readout of PRC2 inhibition, measured via immunoblotting or ChIP-seq .

  • p16/CDKN2A : Upregulated in wild-type (WT) tumor models post-treatment, linked to senescence induction (Fig. 1a, 1h) .

  • SA-β-gal activity : A marker of cellular senescence, increased in this compound-treated xenografts (Fig. 1f, 13i) .

  • Cell cycle regulators : Downregulation of CDK4/6 and Cyclin D1/E (Fig. 1i, 1j) .

    • Biomarker Table :
BiomarkerMeasurement TechniqueObserved Change (vs. Control)Reference
H3K27me3Immunofluorescence/ChIP-seq↓ 50-70% in WT models
p16Western blot/qPCR↑ 3-5 fold in WT tumors
SA-β-galHistochemical staining↑ 2-fold in treated xenografts

Q. How do in vitro findings with this compound translate to in vivo efficacy in xenograft models?

  • Methodological Answer : In vitro, this compound induces G0/G1 cell cycle arrest (Fig. 1d) and apoptosis (Fig. 1e) in PRC2-dependent cell lines (e.g., KARPAS422). In vivo, these effects correlate with tumor regression in xenograft models at plasma exposures ≥ 1.2 μM, with no adrenal toxicity observed at therapeutic doses . Key steps for validation:

  • Dose optimization : Use pharmacokinetic profiling to align in vitro IC₅₀ values (e.g., 1.2 nM in KARPAS422 cells) with in vivo exposures .
  • Tumor volume monitoring : Measure T/C% (treated/control) ratios; this compound achieved T/C% = 7.21% in WT xenografts .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's efficacy between wild-type and p16-knockout (KO) models?

  • Methodological Answer : p16-KO tumors show partial resistance to this compound (T/C% = 35.81% vs. 7.21% in WT), suggesting p16-independent senescence mechanisms . To resolve this:

  • Transcriptomic profiling : Use RNA-seq to identify alternative senescence pathways (e.g., SASP components like IL6, CCL2) upregulated in p16-KO models .
  • Functional assays : Compare SA-β-gal activity and Ki-67 proliferation markers between WT and KO tumors (Fig. 13i) .

Q. What experimental strategies optimize this compound's therapeutic window given its impact on SASP and potential pro-inflammatory effects?

  • Methodological Answer : this compound upregulates SASP genes (e.g., IL1B, MMP2), which may promote tumor inflammation or immune infiltration . Mitigation strategies include:

  • Dose fractionation : Test pulsed vs. continuous dosing to balance PRC2 inhibition and SASP activation.
  • Combination therapies : Pair this compound with anti-inflammatory agents (e.g., JAK/STAT inhibitors) in co-culture assays .

Q. What methodological considerations are critical when analyzing this compound-induced epigenetic changes across tumor microenvironments?

  • Methodological Answer :

  • Spatial transcriptomics : Resolve heterogeneity in H3K27me3 depletion using single-cell RNA-seq or spatial profiling in tumor sections .
  • Microenvironmental controls : Include stromal cells in co-culture systems to assess bystander effects on non-tumor cells.
  • Validation : Cross-validate findings with orthogonal techniques (e.g., CUT&Tag for histone modifications) .

Data Contradiction Analysis

  • Example : this compound reduces H3K27me3 in WT models but shows residual activity in p16-KO tumors. Resolution requires:
    • Pathway enrichment analysis : GSEA of RNA-seq data to identify compensatory pathways (e.g., BMP-ACVR1 axis activation in KO models) .
    • CRISPR screening : Knock out candidate resistance genes (e.g., EZH2 paralogs) to restore sensitivity .

Key Resources for Experimental Design

  • Cell models : KARPAS422 (lymphoma), G401 (sarcomas) .
  • In vivo protocols : Daily oral dosing at 10 mg/kg in nude mice, with plasma exposure monitoring .
  • Critical reagents : Anti-H3K27me3 antibodies (CST #9733), SA-β-gal kits (Cell Signaling #9860) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.